molecular formula C25H16N2O4 B214187 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B214187
M. Wt: 408.4 g/mol
InChI Key: MZWQTVQCPYPKIS-UHFFFAOYSA-N
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Description

This compound features a fused anthracene ring system with an isoxazole and carboxamide group attached, making it a novel and intriguing subject for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be achieved through several methods, including the Hantzsch reaction, Friedel-Crafts acylation, and multicomponent reactions. One common method involves reacting anthranilic acid, acetylacetone, and hydroxylamine to obtain the desired compound. The reaction conditions typically include the use of organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), with temperatures ranging from 287-290°C.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and employing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry (MS), is essential for characterizing the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various substituted anthracene or isoxazole derivatives .

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used in studies involving C-H bond functionalization and metal-catalyzed reactions due to its N,O-bidentate directing group.

    Medicine: Research is ongoing to explore its efficacy in cancer treatment and its role as an antimicrobial agent.

    Industry: The compound’s unique properties make it suitable for use in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its potential anti-tumor activity is believed to result from its ability to induce apoptosis in cancer cells by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound shares a similar anthracene core but differs in the substituents attached to the ring system.

    2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Another derivative with a chloroacetamide group, known for its antimicrobial properties.

    N-benzoyl-N’-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thioureas: These compounds feature a thiourea group and are studied for their biological activities.

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of an anthracene ring, isoxazole, and carboxamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C25H16N2O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C25H16N2O4/c1-14-20(22(27-31-14)15-8-3-2-4-9-15)25(30)26-19-13-7-12-18-21(19)24(29)17-11-6-5-10-16(17)23(18)28/h2-13H,1H3,(H,26,30)

InChI Key

MZWQTVQCPYPKIS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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